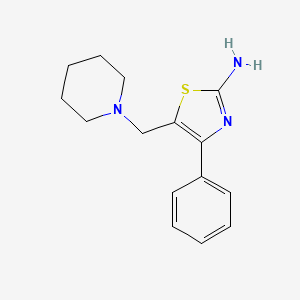
Benzyl 3-benzylideneazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-benzylideneazetidine-1-carboxylate is an organic compound with the molecular formula C18H17NO2. It is characterized by the presence of an azetidine ring, a benzylidene group, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-benzylideneazetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include benzyl azetidine-1-carboxylate, benzaldehyde, and a suitable base such as sodium hydroxide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzyl 3-oxoazetidine-1-carboxylate.
Reduction: Formation of benzyl 3-benzylazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-benzylideneazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-benzylideneazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl azetidine-1-carboxylate
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-oxoazetidine-1-carboxylate
Comparison: Benzyl 3-benzylideneazetidine-1-carboxylate is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to benzyl azetidine-1-carboxylate, it has enhanced reactivity and potential for forming more complex derivatives. The presence of the benzylidene group also influences its interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
benzyl 3-benzylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C18H17NO2/c20-18(21-14-16-9-5-2-6-10-16)19-12-17(13-19)11-15-7-3-1-4-8-15/h1-11H,12-14H2 |
InChI Key |
SPAOVTLPXRQTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)

![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)
![N-(2-Methylphenyl)-2-[(4-methylphenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B13904677.png)


![1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13904697.png)



![(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)

